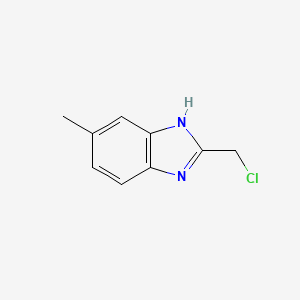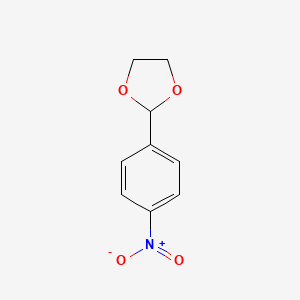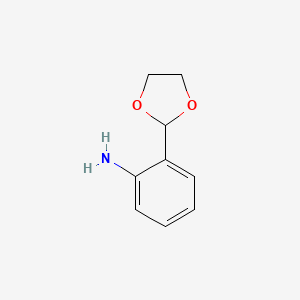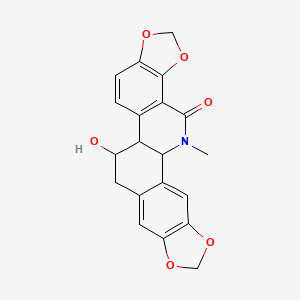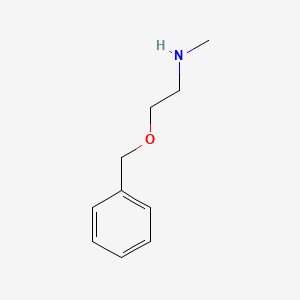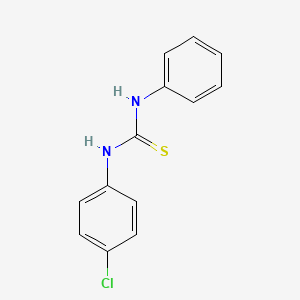
1-(4-氯苯基)-3-苯基-2-硫脲
描述
1-(4-Chlorophenyl)-3-phenyl-2-thiourea, also known as CPTPT, is a chemical compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects.
科学研究应用
酶抑制剂和汞传感器
1-(4-氯苯基)-3-苯基-2-硫脲已被研究作为一种酶抑制剂的潜力。它已显示出对乙酰胆碱酯酶和丁酰胆碱酯酶的显著抗胆碱酯酶活性,这些是神经系统中的关键酶。此外,这种化合物已被探索其利用光谱荧光技术检测有毒金属如汞的能力(Rahman et al., 2021)。
与金属络合物的合成和表征
对1-(4-氯苯基)-3-苯基-2-硫脲的研究还包括其合成以及与钴(II)、镍(II)和铜(II)等金属形成络合物。这些研究涉及通过各种光谱方法表征化合物及其络合物,为了解其化学性质和在配位化学中的潜在应用提供宝贵见解(Ali, 2015)。
抗菌和抗真菌活性
这种化合物已被评估其抗微生物特性。研究表明,1-(4-氯苯基)-3-苯基-2-硫脲的衍生物表现出中等到高的抗菌和抗真菌活性。这突显了其作为开发新的抗微生物药剂的潜力(Kubba & Rahim, 2018)。
尿酶抑制
另一个重要的研究领域是其作为尿酶抑制剂的应用。这种化合物的衍生物已显示出对尿酶的优异抑制活性,尿酶是与多种胃肠疾病相关的酶。这使其成为该领域治疗的潜在引物分子(Ali et al., 2018)。
分子对接研究
已进行了分子对接研究,以了解1-(4-氯苯基)-3-苯基-2-硫脲衍生物与各种生物靶标的相互作用。这些研究有助于预测这些化合物的结合亲和力和作用方式,有助于开发有针对性的治疗药物(Hussain et al., 2020)。
晶体结构分析
这种化合物及其衍生物的晶体结构已被广泛研究,提供了对其分子几何结构和分子内相互作用的详细见解。这些研究对于理解化合物的物理和化学性质至关重要(Saeed & Parvez, 2005)。
作用机制
Target of Action
Similar compounds have been reported to interact with various biological targets . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors, contributing to their diverse biological activities .
Mode of Action
For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, paclobutrazol, a compound with a similar chlorophenyl group, has been reported to alter the levels of important plant hormones, affecting the isoprenoid pathway .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been shown to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
Action Environment
For example, pyraclostrobin, a fungicide with a similar chlorophenyl group, is known to be stable in aqueous solution in the dark at pH 4, 5, and 7 .
属性
IUPAC Name |
1-(4-chlorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKDKSYCSTBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357493 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
CAS RN |
7392-67-8 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 1-(4-chlorophenyl)-3-phenylthiourea demonstrate any biological activity?
A: Yes, 1-(4-chlorophenyl)-3-phenylthiourea has shown moderate anti-cholinesterase activity. [] While it exhibits activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it displays a preference for AChE. [] Further exploration through molecular docking studies supports these findings and provides insights into its binding interactions with the enzymes. []
Q2: Are there any insights into the structure of 1-(4-chlorophenyl)-3-phenylthiourea?
A: Although 1-(4-chlorophenyl)-3-phenylthiourea itself hasn't had its crystal structure fully elucidated in the provided research, a closely related platinum(II) complex incorporating this compound as a ligand has been characterized using X-ray crystallography. [] This analysis revealed an unexpected chloro-substitution on the complex. [] While this doesn't directly describe the structure of the free compound, it offers valuable insights into its potential coordination behavior and reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




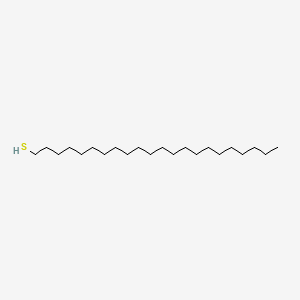
![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
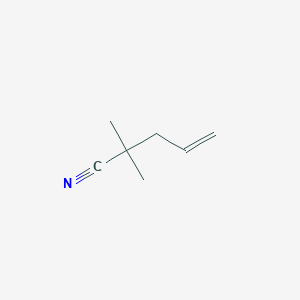
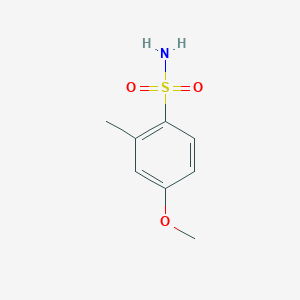
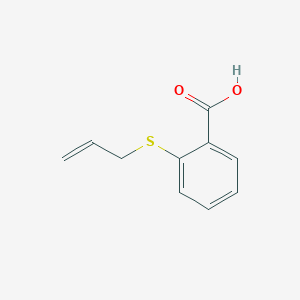
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
